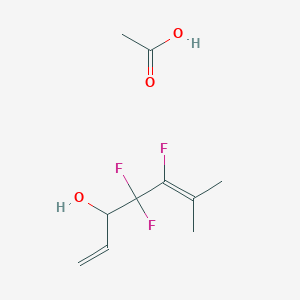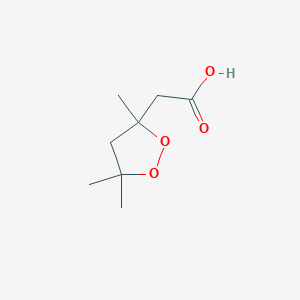![molecular formula C17H21NO4 B12566517 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-5-azaspiro[34]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of readily available starting materials and conventional chemical transformations, such as cyclization reactions, to form the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it valuable for biochemical research.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry: The compound can be used in the production of specialty chemicals and materials. Its chemical versatility allows for the development of novel products with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester stands out due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique combination of features provides the compound with distinct chemical and biological properties, making it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-1-phenyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-11-7-10-17(18)13(21-14(17)19)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Clave InChI |
LOCHMDPUTIOJQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC12C(OC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)

![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)

![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)

![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
